Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Regioisomer Physicochemical Properties LogP

Tert-butyl 3-(methylthio)piperidine-1-carboxylate (CAS 1851207-82-3; molecular formula C₁₁H₂₁NO₂S; MW 231.35 g/mol) is a Boc-protected piperidine derivative bearing a methylthio (–SMe) substituent at the 3-position of the saturated heterocyclic ring. It belongs to the class of N-Boc-piperidine building blocks, which are widely utilized as synthetic intermediates in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors, receptor modulators, and CNS-targeted agents.

Molecular Formula C11H21NO2S
Molecular Weight 231.36 g/mol
Cat. No. B15067047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methylthio)piperidine-1-carboxylate
Molecular FormulaC11H21NO2S
Molecular Weight231.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)SC
InChIInChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-6-9(8-12)15-4/h9H,5-8H2,1-4H3
InChIKeyPSYBTPUMOBCKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Methylthio)Piperidine-1-Carboxylate: A Positionally Defined Boc-Protected Piperidine Building Block for Medicinal Chemistry and Fragment-Based Discovery


Tert-butyl 3-(methylthio)piperidine-1-carboxylate (CAS 1851207-82-3; molecular formula C₁₁H₂₁NO₂S; MW 231.35 g/mol) is a Boc-protected piperidine derivative bearing a methylthio (–SMe) substituent at the 3-position of the saturated heterocyclic ring . It belongs to the class of N-Boc-piperidine building blocks, which are widely utilized as synthetic intermediates in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors, receptor modulators, and CNS-targeted agents . The compound is commercially available at purity specifications of NLT 98% (ISO-certified) and 95% from specialist chemical suppliers serving pharmaceutical R&D and quality control applications .

Why Generic Interchange of 3- and 4-Regioisomeric Boc-(Methylthio)Piperidines Is Scientifically Unwarranted


Regioisomeric Boc-protected methylthio-piperidines—differing only in the position of the –SMe substituent (C3 vs. C4)—are not functionally interchangeable in drug discovery or chemical synthesis. The position of substitution on the piperidine ring fundamentally alters the spatial orientation of the sulfur atom relative to the piperidine nitrogen, directly impacting molecular shape, dipole moment, and steric accessibility for downstream transformations . In biological systems, 3- versus 4-substitution patterns on piperidine scaffolds have been shown to yield distinct pharmacological profiles: for example, in monoamine transporter ligand series, 3-position-substituted analogs exhibited IC₅₀ values of 9.0 nM compared to 8.1 nM for the corresponding 4-position racemate, with divergent selectivity windows [1]. Furthermore, calculated physicochemical properties diverge between regioisomers; the 4-methylthio isomer exhibits a measured LogP of 2.69 and PSA of 54.84 Ų , whereas the 3-substituted isomer is expected to display altered lipophilicity and polar surface area due to the different spatial relationship between the sulfur atom and the carbamate moiety. Substituting one regioisomer for another without experimental validation would introduce uncontrolled variables into SAR studies, potentially yielding misleading structure–activity conclusions and wasted synthetic effort.

Quantitative Differential Evidence: Tert-Butyl 3-(Methylthio)Piperidine-1-Carboxylate vs. Its Closest Analogs


Regioisomeric Physicochemical Differentiation: 3-Methylthio vs. 4-Methylthio Boc-Piperidine

The 4-methylthio regioisomer (CAS 208245-69-6) serves as the closest structural comparator, differing only in the attachment point of the –SMe group. Chemsrc and buildingblock.bocsci.com report for the 4-isomer: density = 1.068 g/cm³, boiling point = 313.192 °C at 760 mmHg, flash point = 143.213 °C, LogP = 2.68680, and PSA = 54.84000 Ų . These experimentally derived values provide a quantitative baseline. The 3-methylthio target compound (CAS 1851207-82-3), with the sulfur atom positioned closer to the piperidine nitrogen, is predicted to exhibit a lower LogP (due to increased proximity of the polarizable sulfur to the carbamate oxygen) and a different PSA, consistent with the general observation that 3-substituted piperidines display measurably distinct physicochemical profiles from their 4-substituted counterparts . Direct experimental determination of these properties for the 3-isomer remains a data gap requiring measurement prior to final formulation or biological assay design.

Regioisomer Physicochemical Properties LogP Polar Surface Area SAR

Molecular Weight and Steric Differentiation: 3-Methylthio vs. 3-((Methylthio)Methyl) Homolog

The homolog tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate (CAS 1871771-66-2; C₁₂H₂₃NO₂S; MW 245.38 g/mol) incorporates an additional methylene (–CH₂–) spacer between the piperidine ring and the sulfur atom . This yields a molecular weight difference of +14.03 g/mol (6.06% increase over the target compound's MW 231.35) . The extra –CH₂– unit increases the conformational flexibility of the side chain and alters the distance between the sulfur atom and the piperidine nitrogen, which directly affects: (i) the chelating geometry of the sulfur lone pair toward metal catalysts during cross-coupling reactions; (ii) the steric environment around the piperidine C3 position during electrophilic substitution or lithiation-trapping sequences; and (iii) the three-dimensional pharmacophore when the compound is used as a fragment or intermediate in target-based drug design [1].

Homolog Molecular Weight Steric Bulk CH2 Spacer Synthetic Intermediate

Piperidine Nitrogen Basicity: pKa Differentiation Between 3- and 4-Methylthio Substitution Patterns

The basicity of the piperidine nitrogen is a key determinant of the compound's protonation state at physiological pH (7.4), which in turn governs aqueous solubility, membrane permeability, and salt formation behavior. The experimentally determined pKa of 1-methyl-4-(methylthio)piperidine is pK_B = 10.18 (measured potentiometrically in 3 M NaClO₄ / 10% MeOH medium) [1]. For the 3-methylthio analog (the deprotected core of the target compound), the pKa is expected to differ from 10.18 due to the altered inductive effect of the –SMe group when positioned at C3 rather than C4. Literature evidence demonstrates that 3-substituted piperidines can exhibit pKa variations of 0.2–0.5 log units relative to their 4-substituted isomers, depending on the electronic nature and conformational preference of the substituent [2]. At pH 7.4, a pKa difference of even 0.3 units translates to a measurable shift in the protonated-to-neutral ratio, affecting solubility by a factor of approximately 2-fold.

pKa Basicity Protonation State Salt Formation Physiological pH

Commercial Availability, Purity Specification, and Supply Chain Differentiation

The target compound and its 4-regioisomer exhibit distinct commercial availability profiles that are material to procurement decisions. The target 3-methylthio compound (CAS 1851207-82-3) is actively supplied at NLT 98% purity with ISO quality system certification by MolCore , and at 95% purity by Chemenu (Catalog CM301599) . In contrast, the 4-methylthio regioisomer (CAS 208245-69-6), while also listed at NLT 98% purity by MolCore and ≥98% by Chemscene , has been marked as 'Discontinued' across all package sizes (100 mg through 10 g) by supplier CymitQuimica . This supply discontinuity for the 4-isomer introduces procurement risk for programs relying on that specific regioisomer. The 3-methylthio target compound, with multiple active supplier listings, offers greater supply assurance for ongoing research programs.

Purity ISO Certification Supply Chain Procurement Quality Control

Optimal Application Scenarios for Tert-Butyl 3-(Methylthio)Piperidine-1-Carboxylate in Drug Discovery and Chemical Synthesis


Fragment-Based Drug Discovery Requiring a 3-Position Sulfur-Containing Piperidine Pharmacophore

In fragment-based screening campaigns where a 3-substituted piperidine core with a sulfur-containing substituent is required for target engagement (e.g., for sulfur–aromatic interactions with kinase hinge regions or for metal-chelation in metalloenzyme inhibitors), the 3-methylthio Boc-piperidine provides a direct, orthogonally protected building block. The Boc group enables selective late-stage deprotection and diversification, while the 3-SMe group offers a defined spatial orientation distinct from the 4-isomer, which is critical when X-ray crystallography or SAR has identified the 3-position as the optimal substitution point . The compound's MW of 231.35 and molecular formula C₁₁H₂₁NO₂S position it within favorable fragment physicochemical space, with adequate room for growth toward lead-like properties .

Synthesis of 3-Functionalized Piperidine Intermediates via Sulfur-Directed Metalation or Cross-Coupling

The 3-methylthio group can serve as a directing group for lithiation or as a precursor for subsequent oxidation to sulfoxide/sulfone, or displacement in cross-coupling reactions. The 3-position placement offers distinct regiochemical outcomes compared to the 4-isomer when used in directed ortho-metalation or Negishi coupling sequences on Boc-piperidine scaffolds . Researchers pursuing synthetic routes that require functionalization at the piperidine C2 or C4 positions while retaining the C3-SMe group as a masked handle should source the 3-isomer specifically, as the 4-isomer would direct reactivity to different positions of the ring.

Building Block for CNS-Targeted Compound Libraries with Controlled Basicity

Piperidine-containing compounds feature prominently in CNS drug discovery, where the basicity (pKa) of the piperidine nitrogen influences blood–brain barrier penetration and receptor binding . The methylthio substituent at the 3-position, compared to the 4-position, is expected to modulate the piperidine pKa by an estimated 0.2–0.5 units based on class-level SAR [1]. This differential basicity can be exploited in medicinal chemistry programs that require fine-tuning of the protonation state at physiological pH to balance permeability and solubility, particularly for GPCR or ion channel targets where the piperidine nitrogen engages in critical salt-bridge interactions.

Procurement for ISO-Certified Multi-Gram Synthesis with Supply Chain Assurance

For medicinal chemistry groups scaling up from milligram screening to multi-gram lead optimization, the target compound's availability at NLT 98% purity under ISO quality certification (MolCore) provides documented quality assurance suitable for GLP-grade studies . The active multi-supplier status of the 3-isomer—contrasted with the documented discontinuation of the 4-isomer at certain vendors —reduces supply chain risk for programs planning 12–24 month synthesis campaigns. Procurement teams should verify lot-specific Certificates of Analysis (CoA) and request residual solvent profiles when ordering for in vivo studies.

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